molecular formula C8H12N2O2S2 B259559 (3,4-Dimethyl-2-thioxo-2,3-dihydro-thiazol-5-yl)-carbamic acid ethyl ester

(3,4-Dimethyl-2-thioxo-2,3-dihydro-thiazol-5-yl)-carbamic acid ethyl ester

Cat. No. B259559
M. Wt: 232.3 g/mol
InChI Key: VKKZFCLAMYWDAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,4-Dimethyl-2-thioxo-2,3-dihydro-thiazol-5-yl)-carbamic acid ethyl ester, also known as DTTC, is a chemical compound that has been widely used in scientific research. It is a thiazole derivative that has shown promising results in various studies, making it a subject of interest for researchers in different fields.

Scientific Research Applications

(3,4-Dimethyl-2-thioxo-2,3-dihydro-thiazol-5-yl)-carbamic acid ethyl ester has been used in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to have antimicrobial, anticancer, and anti-inflammatory properties. This compound has also been used as a fluorescent probe for detecting thiols in biological systems.

Mechanism of Action

(3,4-Dimethyl-2-thioxo-2,3-dihydro-thiazol-5-yl)-carbamic acid ethyl ester's mechanism of action is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various biological processes. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have both biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi. This compound has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

(3,4-Dimethyl-2-thioxo-2,3-dihydro-thiazol-5-yl)-carbamic acid ethyl ester has several advantages for lab experiments, including its low toxicity and high solubility in water. However, its stability in aqueous solutions is limited, and it requires careful handling to prevent decomposition. This compound is also sensitive to light and air, which can affect its properties.

Future Directions

There are several future directions for research on (3,4-Dimethyl-2-thioxo-2,3-dihydro-thiazol-5-yl)-carbamic acid ethyl ester. One area of interest is the development of this compound-based fluorescent probes for detecting thiols in biological systems. Another area of research is the exploration of this compound's potential as an anticancer agent, including its mechanism of action and efficacy in animal models. Additionally, the development of this compound analogs with improved stability and efficacy is an area of ongoing research.
Conclusion:
In conclusion, this compound is a thiazole derivative that has shown promising results in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. This compound's potential as a therapeutic agent and fluorescent probe makes it a subject of interest for researchers in different fields.

Synthesis Methods

The synthesis of (3,4-Dimethyl-2-thioxo-2,3-dihydro-thiazol-5-yl)-carbamic acid ethyl ester is a multistep process that involves the reaction of 2-amino-4,5-dimethylthiazole with ethyl chloroformate and ammonium thiocyanate. The reaction yields this compound as a white crystalline solid with a melting point of 132-134°C.

properties

Molecular Formula

C8H12N2O2S2

Molecular Weight

232.3 g/mol

IUPAC Name

ethyl N-(3,4-dimethyl-2-sulfanylidene-1,3-thiazol-5-yl)carbamate

InChI

InChI=1S/C8H12N2O2S2/c1-4-12-7(11)9-6-5(2)10(3)8(13)14-6/h4H2,1-3H3,(H,9,11)

InChI Key

VKKZFCLAMYWDAW-UHFFFAOYSA-N

SMILES

CCOC(=O)NC1=C(N(C(=S)S1)C)C

Canonical SMILES

CCOC(=O)NC1=C(N(C(=S)S1)C)C

Origin of Product

United States

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